molecular formula C7H7NO4S B1474105 1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid CAS No. 1554303-12-6

1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid

Cat. No.: B1474105
CAS No.: 1554303-12-6
M. Wt: 201.2 g/mol
InChI Key: FJWBXJUHEGOXNH-UHFFFAOYSA-N
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Description

“1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid” is a chemical compound with the CAS Number: 1554303-12-6 . It has a molecular weight of 201.2 . The IUPAC name for this compound is 3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carboxylic acid 1,1-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO4S/c9-7(10)6-4-1-2-13(11,12)5(4)3-8-6/h3,8H,1-2H2,(H,9,10) . This code provides a specific representation of the molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is shipped at normal temperature .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Gross and Wentrup (1982) investigated the formation of 1-azafulven-6-one and its derivatives, including thieno-analogues, through thermal elimination processes from related carboxylic acids or esters. These compounds dimerize under specific conditions to form diketopiperazine derivatives (Gross & Wentrup, 1982).
    • Decroix and Morel (1991) synthesized 1-(2- or 3-thienylmethyl)methyl)pyrrole and its derivatives through intramolecular cyclization of certain carboxylic acids (Decroix & Morel, 1991).
  • Applications in Heterocyclic Chemistry :

    • Zinchenko et al. (2009) explored the reaction of amino-substituted heterocycles, leading to the synthesis of dioxopyrrolo and thieno isoquinolines, highlighting the compound's utility in the creation of complex heterocyclic structures (Zinchenko et al., 2009).
    • Vega and Gil (1991) conducted research on the reduction of 1-[3-(thienyl-2-carbonitrile)]pyrrole, leading to the synthesis of pyrrolothieno derivatives, which are key intermediates for preparing various compounds (Vega & Gil, 1991).
  • Synthetic Methods and Derivatives :

    • Grozav et al. (2019) studied the synthesis of thieno[2,3-b]pyrrole carboxylic acids, demonstrating advanced methods for creating derivatives of thieno-pyrrole compounds (Grozav et al., 2019).
    • Yarmolchuk et al. (2011) presented a practical synthesis of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, exploring their conformational properties and potential for generating diverse compound libraries (Yarmolchuk et al., 2011).
  • Electrochemical Applications :

    • Hu et al. (2019) explored the electrochemical properties of polymers based on carbazole-EDOT and dithienylpyrrole derivatives, demonstrating their potential in electrochromic devices (Hu et al., 2019).
  • Photophysical Properties :

    • Zhang et al. (2014) synthesized a series of diketopyrrolopyrrole derivatives, studying their photophysical properties for potential application in optoelectronic materials and biological systems (Zhang et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c9-7(10)6-4-1-2-13(11,12)5(4)3-8-6/h3,8H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWBXJUHEGOXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CNC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid
Reactant of Route 2
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid
Reactant of Route 3
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid
Reactant of Route 4
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid
Reactant of Route 5
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid
Reactant of Route 6
1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid

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